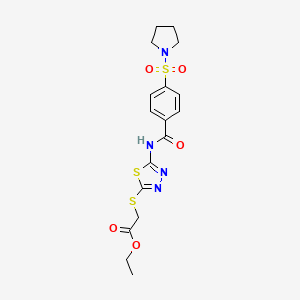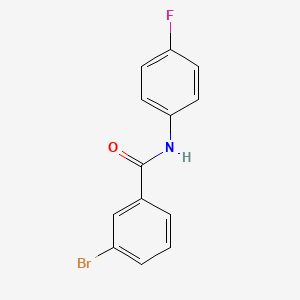
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of acetonitrile, featuring a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile involves the high-temperature Heck coupling reaction. In this process, this compound is reacted with ethyl acrylate in the presence of palladium dichloride-bis-triphenylphosphine, tri-o-tolylphosphine, triethylamine, and toluene. The reaction is carried out in a high-pressure vessel, which is purged with nitrogen, cooled to -78°C, and then gradually warmed to room temperature before being heated to 165°C for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Heck coupling reaction described above can be scaled up for industrial applications. The reaction conditions, such as temperature, pressure, and catalyst concentration, can be optimized to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in coupling reactions, such as the Heck coupling mentioned earlier.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, which can replace the bromine atom under appropriate conditions.
Coupling Reactions: Palladium-based catalysts, such as palladium dichloride-bis-triphenylphosphine, are commonly used. The reaction conditions typically involve elevated temperatures and inert atmospheres to prevent oxidation.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include complex organic molecules formed by the coupling of this compound with other organic compounds.
Aplicaciones Científicas De Investigación
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts, resulting in the formation of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar structure but contains a boronic acid group instead of a nitrile group.
2-Bromo-5-methoxytoluene: Similar structure but lacks the nitrile group.
Uniqueness
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the same phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
2-(2-bromo-5-methoxy-3-methylphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7-5-9(13-2)6-8(3-4-12)10(7)11/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOPHQNRBKPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2897095.png)



![N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2897101.png)
![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)



![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)



